![molecular formula C13H18N2O2 B1438947 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170011-80-9](/img/structure/B1438947.png)
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as 8-AE-3,3-DMDHBX, is a synthetic compound that has been used in scientific research for a variety of applications. It is a small molecule with a molecular weight of 175.3 g/mol, which makes it suitable for use in a range of laboratory experiments. 8-AE-3,3-DMDHBX is a derivative of benzoxazepin, a heterocyclic compound that is used in a variety of pharmaceuticals, including anticonvulsants, antidepressants, and antipsychotics. 8-AE-3,3-DMDHBX has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Chemistry and Biological Activity
The study of 3-benzazepines, which are closely related to 1,5-benzoxazepine derivatives, has revealed their importance in medicinal chemistry due to their diverse biological activities. Researchers have found that certain 3-benzazepines exhibit significant cytotoxicity to human leukemia cells and inhibit the multidrug resistance P-glycoprotein, highlighting their potential in cancer therapy. These compounds also show inhibitory effects against reverse transcriptase, which could be valuable in the treatment of viral infections such as HIV (Kawase, Saito, & Motohashi, 2000).
Potential in Treating Neurological Disorders
1,5-Benzoxazepines have been identified for their interesting pharmacological properties, with evidence pointing towards their utility in treating neurological disorders like Alzheimer's and Parkinson's disease. This class of compounds has been noted not only for their role in organic synthesis but also for their anticancer, antibacterial, and antifungal activities, suggesting a wide range of therapeutic applications (Stefaniak & Olszewska, 2021).
Antineoplastic Potential
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has showcased a series of compounds with promising antineoplastic (anti-cancer) properties. Many of these molecules have demonstrated not only excellent cytotoxic properties but also significant tumor-selective toxicity, indicating their potential as cancer therapeutics. These compounds act through mechanisms such as apoptosis induction and generation of reactive oxygen species, presenting a compelling case for further investigation as antineoplastic agents (Hossain, Enci, Dimmock, & Das, 2020).
properties
IUPAC Name |
8-amino-5-ethyl-3,3-dimethyl-2H-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15-10-6-5-9(14)7-11(10)17-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFAYNVUXGNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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